3beta-Hydroxypregna-1,4-dien-20-one
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Overview
Description
3beta-Hydroxypregna-1,4-dien-20-one is a steroidal compound with the molecular formula C21H30O2 and a molecular weight of 314.462 g/mol . It is also known by other names such as δ16-Pregnenolone and 16-Dehydropregnenolone . This compound is part of the steroid lipid family and is practically insoluble in water .
Preparation Methods
The synthesis of 3beta-Hydroxypregna-1,4-dien-20-one involves several steps. One common method includes the oxidation of pregnenolone derivatives. The reaction conditions typically involve the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3beta-Hydroxypregna-1,4-dien-20-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone group using oxidizing agents like CrO3.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce alcohols .
Scientific Research Applications
3beta-Hydroxypregna-1,4-dien-20-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3beta-Hydroxypregna-1,4-dien-20-one involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can bind to steroid receptors and modulate gene expression . This interaction influences various physiological processes, including metabolism, immune response, and cell growth .
Comparison with Similar Compounds
3beta-Hydroxypregna-1,4-dien-20-one can be compared with other similar compounds such as:
Pregna-5,16-dien-20-one, 3-hydroxy-: Another steroidal compound with similar properties but different structural features.
16-Dehydropregnenolone: Shares a similar backbone but differs in the position of double bonds and functional groups.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
CAS No. |
20272-84-8 |
---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12,15-19,23H,4-7,9,11H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI Key |
SEQJJASTRQIGNI-QGVNFLHTSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](C=C[C@]34C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(C=CC34C)O)C |
Origin of Product |
United States |
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